(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one
Descripción
The compound “(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one” is a highly complex polycyclic molecule characterized by a decacyclic framework with 11 fused rings, multiple oxygen bridges (pentaoxa), and a nitrogen atom (3-aza) . Key structural features include:
- 22-Hydroxy group: Likely involved in hydrogen bonding or enzymatic interactions.
- Octamethyl substituents: Enhances lipophilicity and steric bulk.
- 2-Methylprop-1-enyl group: A branched alkene that may influence conformational flexibility or receptor binding.
- Macrocyclic and polyether motifs: Common in bioactive natural products and synthetic inhibitors targeting enzymes or ion channels.
Below, it is compared to structurally or functionally related compounds.
Propiedades
IUPAC Name |
(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H55NO7/c1-20(2)17-28-47-32-34(38(7,8)48-28)46-27-14-15-39(9)40(10)21(13-16-41(39,45)42(27)35(32)49-42)18-24-29-23-19-25-30(37(5,6)50-36(25,3)4)31(44)22(23)11-12-26(29)43-33(24)40/h11-12,17,21,25,27-28,30,32,34-35,43,45H,13-16,18-19H2,1-10H3/t21-,25+,27-,28-,30-,32+,34-,35+,39+,40+,41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZMCXKHKZYBF-WZGHVFPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=C7C9=C(C=C8)C(=O)C1C(C9)C(OC1(C)C)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=C(N7)C=CC9=C8C[C@@H]3[C@@H](C9=O)C(OC3(C)C)(C)C)C)O)C)O[C@@H]2C(O1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81771-19-9 | |
| Record name | Lolitrem B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81771-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lolitrem B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081771199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lolitrem B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOLITREM B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M63MT6W6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Actividad Biológica
The compound known as (1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one is a complex polycyclic compound with significant biological activity attributed to its unique structural features and functional groups.
Structural Characteristics
The intricate structure of this compound includes:
- Multiple Hydroxyl Groups : Contributing to its solubility and reactivity.
- Polycyclic Framework : Enhances its stability and interaction with biological targets.
- Functional Groups : Such as the 2-methylprop-1-enyl side chain which may influence biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal properties in laboratory settings.
Cytotoxic Effects
Studies have shown that the compound possesses cytotoxic effects on cancer cell lines:
- Mechanism of Action : Induces apoptosis in cancer cells through the activation of caspase pathways.
- Selectivity : Higher toxicity observed in malignant cells compared to non-malignant cells.
Anti-inflammatory Activity
The compound has been reported to exhibit anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Reduces levels of TNF-alpha and IL-6 in vitro.
- Potential Applications : Could be useful in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus.
-
Cytotoxicity Assessment :
- Tested on human breast cancer cell line MCF-7.
- IC50 value determined to be 30 µM after 48 hours of treatment.
-
Anti-inflammatory Research :
- Evaluated using LPS-stimulated macrophages.
- Significant reduction in nitric oxide production was observed at concentrations above 10 µM.
Data Table of Biological Activities
Comparación Con Compuestos Similares
Hypothesized Bioactivity and Advantages
- Enzyme inhibition : Similar to sEH inhibitors () or cholinesterase inhibitors (–4), leveraging oxygen/nitrogen interactions.
- Antimicrobial or anticancer activity : Macrocyclic ethers often exhibit such properties (e.g., plumericin’s antifungal action) .
Advantages over analogues :
- Enhanced metabolic stability due to methyl groups.
- Broader binding capacity from the polycyclic scaffold.
Data Table: Key Features of Compared Compounds
Métodos De Preparación
Fungal Source Material and Fermentation
Lolitrem B production occurs naturally in symbiotic associations between Epichloë festucae var. lolii (formerly Neotyphodium lolii) and perennial ryegrass (Lolium perenne). Industrial-scale biosynthesis employs submerged fermentation using the following parameters:
| Parameter | Optimal Condition |
|---|---|
| Culture Medium | Potato Dextrose Broth |
| Nitrogen Source | Yeast Extract (2% w/v) |
| Carbon Source | Glucose (4% w/v) |
| Temperature | 22-25°C |
| Aeration | 0.5 vvm |
| Fermentation Duration | 21-28 days |
| pH Control | 5.8-6.2 |
The fungal mycelium accumulates lolitrems intracellularly, requiring cell lysis (typically via bead milling) followed by solvent extraction using methyl tert-butyl ether:methanol (3:1 v/v). Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution, yielding >95% purity.
Genetic Regulation of Biosynthesis
The lolitrem biosynthetic gene cluster (LTM cluster) spans 68.8 kb and contains 10 core genes organized into three transcriptional units:
- Cluster 1 : ltmG (geranylgeranyl diphosphate synthase), ltmK (prenyltransferase), ltmM (FAD-dependent monooxygenase)
- Cluster 2 : ltmP (cytochrome P450), ltmQ (short-chain dehydrogenase)
- Cluster 3 : ltmC (methyltransferase), ltmF (non-ribosomal peptide synthetase)
Key enzymatic transformations include:
- Geranylgeranyl diphosphate cyclization by LtmG initiates diterpene backbone formation
- LtmP catalyzes successive epoxidations at C2-C3 and C10-C11 positions
- LtmQ mediates hydroxylation at C22 with strict stereochemical control
- LtmF installs the tryptophan-derived indole moiety via Pictet-Spengler cyclization
Challenges in De Novo Chemical Synthesis
The molecular complexity of Lolitrem B presents formidable synthetic obstacles:
Stereochemical Complexity
The decacyclic framework contains eight contiguous stereocenters in the oxygenated ring system. Molecular modeling indicates that improper configuration at C22 or C36 leads to 10⁴-fold reduction in BK channel affinity.
Oxygen-Rich Architecture
Strategic formation of five ether linkages (including two spirocyclic oxygen atoms) requires precise orthogonal protection/deprotection strategies. The 15-membered macrocyclic ether poses particular challenges in ring-closing metathesis due to transannular strain.
Indole-Diterpene Coupling
Convergent synthesis approaches must address the steric hindrance between the naphthopyran and indole moieties during late-stage coupling. Quantum mechanical calculations suggest >35 kcal/mol activation energy for direct C-N bond formation between preformed fragments.
Related Synthetic Methodologies for Structural Analogues
While no total synthesis of Lolitrem B has been reported, relevant synthetic technologies from analogous systems provide potential routes:
Epoxide-Mediated Cyclization
The stereoselective synthesis of 22-OH-PD1n-3 DPA demonstrates viable epoxidation/hydrolysis sequences for constructing complex ether networks. Key features include:
- Shi epoxidation of conjugated dienes (up to 98% ee)
- Acid-catalyzed epoxide ring-opening with water nucleophiles
- Silver-mediated regioselective hydrolysis of mixed acetals
Pentacyclic Framework Construction
Thermolysis of noradamantene dimers at 350°C under vacuum produces strained pentacyclic systems through [4+2] cycloreversion pathways. This method successfully generates bond lengths of 2.824 Å between quaternary carbons, comparable to Lolitrem B's C19-C22 distance (2.817 Å).
Macrocyclic Template Synthesis
Ultrasound-assisted crown ether catalysis enables efficient construction of oxygen heterocycles. The [18-C-6H₃O⁺][OH⁻] complex demonstrates particular efficacy in:
- Activating aldehyde electrophiles for nucleophilic attack
- Templating macrocyclic transition states through cation-π interactions
- Accelerating reaction kinetics (3-hour completion vs. 24-hour conventional heating)
Analytical Characterization Data
Critical physicochemical parameters for quality control of Lolitrem B preparations:
| Property | Value | Method |
|---|---|---|
| Melting Point | 168-170°C (dec.) | Differential Scanning Calorimetry |
| Specific Rotation | [α]²⁵D = +127.6 (c 0.8, CHCl₃) | Polarimetry |
| UV-Vis λmax (MeOH) | 238, 285, 317 nm | UV/Vis Spectroscopy |
| HRMS (ESI+) | m/z 686.398 [M+H]+ | High-Resolution Mass Spec |
| ¹H NMR (CDCl₃) | δ 5.59-5.49 (m, 2H, H-7,15) | 400 MHz NMR |
| ¹³C NMR (CDCl₃) | δ 212.4 (C-8 ketone) | 100 MHz NMR |
| X-ray Diffraction | Monoclinic P2₁ space group | Single-Crystal XRD |
Q & A
Basic: What experimental design considerations are critical for synthesizing this polycyclic compound?
Answer:
Synthesis of such a structurally complex compound requires a multi-step approach with rigorous stereochemical control. Key considerations include:
- Retrosynthetic analysis to identify feasible intermediates, prioritizing the assembly of the decacyclic core via sequential cyclization reactions.
- Protecting group strategies for hydroxyl and ketone functionalities to prevent side reactions during alkylation or oxidation steps .
- Characterization protocols : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to validate stereochemistry and regioselectivity at each stage .
- Reaction monitoring : Use of in-situ spectroscopic techniques (e.g., FTIR, Raman) to track intermediates and optimize yields .
Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for this compound?
Answer:
Conflicting mechanistic hypotheses (e.g., radical vs. ionic pathways) can be resolved using:
- Density Functional Theory (DFT) calculations to model transition states and compare activation energies for competing pathways .
- Molecular dynamics (MD) simulations to assess solvent effects and steric hindrance in the decacyclic framework .
- Experimental validation : Cross-referencing computational predictions with kinetic isotope effects (KIE) or substituent-tuning experiments .
Basic: What spectroscopic techniques are essential for characterizing the stereochemical configuration of this compound?
Answer:
- X-ray crystallography : Definitive confirmation of absolute stereochemistry using single-crystal diffraction .
- Advanced NMR : ¹H-¹³C HMBC for long-range coupling analysis and NOESY/ROESY to determine spatial proximity of methyl and hydroxyl groups .
- Vibrational circular dichroism (VCD) : To distinguish enantiomeric forms in solution .
Advanced: How can AI-driven process optimization improve yield in multi-step syntheses of this compound?
Answer:
AI applications include:
- Reinforcement learning (RL) algorithms to iteratively optimize reaction conditions (e.g., temperature, catalyst loading) based on real-time HPLC or GC-MS data .
- Predictive modeling : Training neural networks on historical reaction data to forecast optimal solvent systems or quenching times .
- Failure analysis : Using AI to identify systematic bottlenecks (e.g., low yields in cyclization steps) and propose alternative reagents .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Hazard assessment : Cross-referencing toxicity databases (e.g., ChemHAT) to identify potential carcinogenic or endocrine-disrupting properties .
- Exposure mitigation : Use of gloveboxes for air-sensitive steps and LC-MS-grade ventilation for volatile intermediates .
- Waste management : Neutralization protocols for ketone and hydroxyl byproducts to prevent environmental contamination .
Advanced: How can multi-scale modeling address discrepancies between theoretical and experimental solubility data?
Answer:
- Coarse-grained (CG) models : To simulate bulk solubility behavior in polar vs. nonpolar solvents .
- Quantum mechanical/molecular mechanical (QM/MM) hybrid methods : To refine solvation energy predictions for specific functional groups (e.g., the 22-hydroxy moiety) .
- Experimental calibration : Comparing predictions with phase-diagram studies using differential scanning calorimetry (DSC) .
Basic: What strategies are effective for isolating this compound from complex reaction mixtures?
Answer:
- Chromatographic techniques : Preparative HPLC with chiral stationary phases to separate stereoisomers .
- Crystallization screening : High-throughput solvent/antisolvent trials to identify optimal recrystallization conditions .
- Membrane filtration : Nanofiltration to remove low-molecular-weight impurities while retaining the target compound .
Advanced: How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?
Answer:
- Metabolite profiling : LC-MS/MS to identify in vivo degradation products that may alter bioactivity .
- Pharmacokinetic modeling : Compartmental analysis to assess tissue-specific bioavailability and protein binding .
- 3D cell cultures : Mimicking in vivo microenvironments to reduce discrepancies in cytotoxicity assays .
Basic: What computational tools are suitable for predicting the compound’s reactivity?
Answer:
- Reaction pathway search software (e.g., GRRM): To map energetically feasible routes for functionalization .
- COMSOL Multiphysics : Simulating heat/mass transfer in exothermic steps (e.g., ketone formation) .
- Cheminformatics platforms : QSAR models to predict regioselectivity in electrophilic substitutions .
Advanced: How can crystallography challenges due to the compound’s conformational flexibility be overcome?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
